3,4-Dichloro-1,1,1,3-tetrafluorobutane
Overview
Description
3,4-Dichloro-1,1,1,3-tetrafluorobutane is a halogenated organic compound with the molecular formula C4H4Cl2F4. It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1,1,1,3-tetrafluorobutane typically involves the halogenation of butane derivatives. One common method is the fluorination of 3,4-dichlorobutane using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride like cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1,1,1,3-tetrafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated butane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as butane derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like hydroxide ions (OH-) or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butane derivatives, while reduction and oxidation reactions can produce less halogenated or more oxidized compounds, respectively.
Scientific Research Applications
3,4-Dichloro-1,1,1,3-tetrafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into halogenated compounds often explores their potential as pharmaceuticals or intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1,1,1,3-tetrafluorobutane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3-Tetrafluorobutane: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloro-1,1,1-trifluorobutane: Contains one less fluorine atom, affecting its chemical properties and reactivity.
1,1,1,3,3-Pentafluorobutane: Contains an additional fluorine atom, which can influence its stability and reactivity.
Uniqueness
3,4-Dichloro-1,1,1,3-tetrafluorobutane is unique due to its specific combination of chlorine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and stability under various conditions. Its unique structure makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-1,1,1,3-tetrafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLHNHAHGITUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681077 | |
Record name | 3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227947-61-6 | |
Record name | 3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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